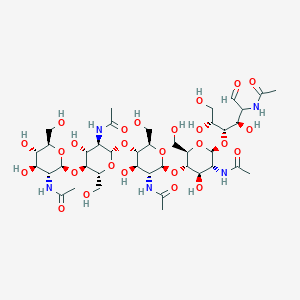

Penta-N-acetylchitopentaose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17?,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTYILOGADPXRZ-NFYHBMEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H](C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Structure of Penta-N-acetylchitopentaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Penta-N-acetylchitopentaose is a critical oligosaccharide that plays a significant role in various biological processes, most notably in the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria. As a fundamental building block of more complex signaling molecules, a thorough understanding of its molecular structure is paramount for research in agrobiology, glycobiology, and therapeutic development. This technical guide provides an in-depth overview of the molecular architecture of this compound, the experimental methods used for its characterization, and its biological significance.

Molecular Structure and Properties

This compound is an oligosaccharide composed of five N-acetyl-D-glucosamine (GlcNAc) units linked together by β-(1→4) glycosidic bonds. It is the pentameric form of chitin, a long-chain polymer of GlcNAc. The structure consists of a linear chain, with each GlcNAc monomer in a pyranose ring form. The repeating β-(1→4) linkages confer a specific three-dimensional conformation that is crucial for its recognition by various proteins and enzymes.

The formal IUPAC name for this compound is O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose[1].

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.

| Property | Value | References |

| Molecular Formula | C40H67N5O26 | [1][2][3][4] |

| Molecular Weight | 1033.98 - 1034.0 g/mol | [1][2][3][4] |

| CAS Number | 36467-68-2 | [1][3][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water (e.g., 1 mg/ml in PBS, pH 7.2) | [1][3] |

| Melting Point | 285-295°C (with decomposition) | [3] |

| SMILES String | O[C@@H]1--INVALID-LINK--O--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--CO)([H])--INVALID-LINK--C(NC(C)=O)C=O)--INVALID-LINK--=O)[C@H]4O)O[C@@H]3CO)([H])--INVALID-LINK--=O)[C@H]2O">C@([H])--INVALID-LINK--[C@H]1O | [1] |

Biological Significance: Role in Legume-Rhizobium Symbiosis

This compound is a key precursor in the biosynthesis of Nod factors (Nodulation factors), which are lipo-chitooligosaccharides (LCOs).[5] These molecules are essential signals produced by soil bacteria (rhizobia) to initiate the formation of nitrogen-fixing nodules on the roots of leguminous plants.[3][5]

The biosynthesis pathway of Nod factors is a prime example of the biological relevance of this compound. The process is initiated by chemical signals (flavonoids) from the plant root, which activate the bacterial NodD protein. This, in turn, triggers the expression of other nod genes. The NodC protein, a chitooligosaccharide synthase, polymerizes UDP-N-acetylglucosamine into a chitooligosaccharide chain, such as this compound.[1] This backbone is then modified by other Nod enzymes to create the final, host-specific Nod factor. This signaling cascade is fundamental for symbiotic nitrogen fixation, a process vital for sustainable agriculture.

Caption: Biosynthesis of Nod factors in Rhizobium.

Experimental Protocols for Structural Elucidation

The determination of the primary and three-dimensional structure of oligosaccharides like this compound relies on sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the covalent structure and conformation of carbohydrates in solution.[6][7][8]

Objective: To determine the sequence of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages.

Methodology:

-

Sample Preparation:

-

The this compound sample is lyophilized to remove any residual solvents.

-

A few nanomoles to milligrams of the sample are dissolved in deuterium oxide (D₂O) to minimize the solvent proton signal.[8] Buffers and salts should be removed beforehand to improve spectral sensitivity.[8]

-

The solution is transferred to a high-precision 5 mm NMR tube.[8]

-

-

Data Acquisition:

-

1D ¹H-NMR: A one-dimensional proton NMR spectrum is first acquired.[8] Key "structural reporter" signals, such as the anomeric protons (resonating between δ 4.4–6.0 ppm), are identified.[8][9] The coupling constants (e.g., ³J_H1,H2_) provide initial information about the anomeric configuration.[8]

-

2D Homonuclear NMR (COSY, TOCSY): To resolve signal overlap, 2D experiments are performed. DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) is used to establish proton-proton couplings within a single sugar residue. TOCSY (Total Correlation Spectroscopy) is used to assign all the proton resonances belonging to a single monosaccharide spin system.

-

2D Heteronuclear NMR (HSQC, HMBC): HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon-13 nuclei, allowing for the assignment of the ¹³C spectrum.[8] HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying the glycosidic linkage positions between adjacent GlcNAc units.

-

2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close in space, providing information about the 3D conformation and confirming inter-residue linkages.

-

-

Data Analysis: The collective data from these experiments allows for the step-by-step assembly of the oligosaccharide structure, from the assignment of individual sugar residues to determining their sequence and linkage.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional coordinates of atoms in a molecule, offering an unparalleled level of detail about bond lengths, angles, and conformation in the solid state.

Objective: To determine the high-resolution crystal structure of this compound.

Methodology:

-

Crystallization:

-

This is often the most challenging step.[10] A supersaturated solution of highly pure this compound is prepared.

-

Various crystallization techniques, such as vapor diffusion (hanging drop or sitting drop), are employed. A range of precipitants, buffers, and temperatures are screened to find conditions that yield single, diffraction-quality crystals (ideally >0.1 mm in all dimensions).[10]

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage.

-

The crystal is placed in a focused beam of monochromatic X-rays, often from a synchrotron source for higher intensity.

-

The crystal is rotated in the beam, and the resulting diffraction pattern of spots (reflections) is recorded on a detector.[10]

-

-

Structure Solution and Refinement:

-

The intensities and positions of the diffracted spots are measured.

-

Using mathematical methods, primarily Fourier transforms, the diffraction data is converted into an electron density map of the crystal's unit cell.[10]

-

A molecular model is built into the electron density map.

-

Conclusion

This compound is more than a simple oligomer; it is a key molecular entity at the crossroads of microbial signaling and plant biology. Its well-defined linear structure, composed of five β-(1→4) linked GlcNAc units, serves as the foundation for the biosynthesis of complex Nod factors. The structural elucidation of this molecule, achieved through powerful analytical techniques like NMR and X-ray crystallography, is fundamental for a deeper understanding of its function. For professionals in drug development and agricultural science, this knowledge opens avenues for the rational design of molecules that can modulate plant-microbe interactions, potentially leading to novel bio-fertilizers or crop protection strategies.

References

- 1. Biosynthesis and secretion of rhizobial lipochitin-oligosaccharide signal molecules. | Semantic Scholar [semanticscholar.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Rhizobium lipo-chitooligosaccharide nodulation factors: signaling molecules mediating recognition and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. The Preparation and Characterization of Chitooligosaccharide–Polylactide Polymers, and In Vitro Release of Microspheres Loaded with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chitins and Chitosan in the Solid State - Glycopedia [glycopedia.eu]

Penta-N-acetylchitopentaose: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose, a chitin-derived oligosaccharide, is emerging as a significant bioactive molecule with considerable potential in agriculture and medicine. This technical guide provides an in-depth overview of the discovery, natural sourcing, and purification of this compound. It details the experimental protocols for its isolation and characterization and explores its role as a microbe-associated molecular pattern (MAMP) in triggering plant immune responses. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemistry and biological activity of chitooligosaccharides.

Introduction to this compound

This compound is a linear oligosaccharide composed of five β-(1,4)-linked N-acetylglucosamine (GlcNAc) units. It is a member of the chitooligosaccharide (COS) family, which are degradation products of chitin, the second most abundant polysaccharide in nature after cellulose. Chitin is a primary structural component of the exoskeletons of arthropods, such as crustaceans, and the cell walls of most fungi. The biological activities of COS, including this compound, are of significant interest due to their roles in plant defense, antimicrobial activities, and potential applications in human health.

While the precise moment of the "discovery" of isolated and fully characterized this compound is not pinpointed to a single seminal paper, its identification is intrinsically linked to the broader history of chitin and chitosan research. Early studies focused on the heterogeneous mixtures of chitooligosaccharides obtained from chitin hydrolysis. The development of advanced chromatographic techniques has enabled the isolation and characterization of individual oligosaccharides like the penta-saccharide, revealing their specific biological functions.

Natural Sources of this compound

This compound is not typically found as a free molecule in nature but is rather a structural component of chitin. Therefore, its natural sources are organisms rich in chitin.

Crustacean Shells

The exoskeletons of crustaceans, such as crabs, shrimps, and lobsters, are a primary industrial source of chitin. These shells are a major byproduct of the seafood industry, making them an abundant and readily available raw material. The chitin content in crustacean shells can vary depending on the species and environmental factors.

| Source Organism | Chitin Content (% of dry weight) | Reference |

| Crab Shells | 15 - 40% | [1] |

| Shrimp Shells | 15 - 40% | [1] |

| Crayfish Shells | 15 - 40% | [1] |

Fungal Cell Walls

The cell walls of most fungi are a significant source of chitin, where it provides structural integrity. The chitin content in fungal cell walls is highly variable among different species. Some fungi, particularly those in the Zygomycetes phylum, also contain chitosan, the deacetylated form of chitin.

| Fungal Species | Chitin Content (% of cell wall dry weight) | Reference |

| Aspergillus niger | 10 - 42% | |

| Saccharomyces cerevisiae | 1 - 2% | |

| Neurospora crassa | 10 - 20% | [2] |

| Pleurotus ostreatus | 24.7% | [3] |

| Cunninghamella bertholletiae | ~12% | [3] |

| Trichoderma viride | ~17% | [3] |

Production and Purification of this compound

The production of this compound involves the hydrolysis of chitin, followed by purification to isolate the desired oligosaccharide.

Production Methods

Enzymatic hydrolysis is a preferred method for producing chitooligosaccharides as it is highly specific and can be performed under mild conditions, minimizing the degradation of the products. Chitinases (EC 3.2.1.14) are the key enzymes that catalyze the hydrolysis of the β-(1,4)-glycosidic bonds in chitin. The composition of the resulting chitooligosaccharide mixture depends on the type of chitinase used (endo- or exo-chitinase) and the reaction conditions.

A two-step fermentation process in recombinant Escherichia coli expressing the nodC gene from Mesorhizobium loti has been developed for the efficient production of chitin oligosaccharides, with this compound being the main product. This method yielded up to 930 mg/L of total chitin oligosaccharides.[4][5]

Chemo-enzymatic synthesis offers an alternative route for producing specific chitooligosaccharides. For instance, a method utilizing recombinant E. coli harboring the nodC gene has been used for the gram-scale preparation of penta-N-acetyl-chitopentaose.[6] Additionally, the synthesis of a fluorophore-labeled derivative, 4-methylumbelliferyl-penta-N-acetylchitopentaoside, has been described, which involves the isolation of peracetylated chitopentaose from a mixture of chitooligosaccharides followed by chemical modification.[7]

Purification Methods

The purification of this compound from the heterogeneous mixture of oligosaccharides produced during hydrolysis is a critical step. Various chromatographic techniques are employed for this purpose.

Ion-exchange chromatography is an effective method for separating chitooligosaccharides based on the number of free amino groups. While fully N-acetylated oligosaccharides like this compound have no charge, this method is highly effective for separating partially deacetylated chitooligosaccharides. One study reported the separation of chitooligosaccharides, including chitopentaose, with purities over 90% using an ÄKTA™ avant 150 chromatographic system.[4]

Preparative HPLC is a powerful technique for isolating and purifying specific oligosaccharides with high resolution. Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used. The combination of different chromatographic techniques, such as high-speed countercurrent chromatography followed by preparative HPLC, has been shown to be effective for the purification of various natural products and can be adapted for chitooligosaccharides.[8][9][10][11][12]

Experimental Protocols

General Protocol for Enzymatic Production of Chitooligosaccharides

-

Substrate Preparation: Start with purified chitin from crustacean shells or fungal mycelia. Prepare a colloidal chitin suspension for enhanced enzyme accessibility.

-

Enzymatic Hydrolysis: Suspend the chitin substrate in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). Add a specific chitinase preparation. The enzyme-to-substrate ratio and reaction time will need to be optimized depending on the enzyme and desired product profile.

-

Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Clarification: Centrifuge the reaction mixture to remove any insoluble chitin.

-

Concentration: Concentrate the supernatant containing the chitooligosaccharides by rotary evaporation or freeze-drying.

General Protocol for Preparative HPLC Purification of this compound

-

Column: Utilize a preparative HILIC column (e.g., amide-based stationary phase).

-

Mobile Phase: Employ a gradient of acetonitrile and water. A typical gradient might start with a high concentration of acetonitrile (e.g., 80%) and gradually decrease to elute the oligosaccharides based on their degree of polymerization.

-

Detection: Monitor the elution profile using a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

-

Fraction Collection: Collect fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization by NMR Spectroscopy

The structure of purified this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are essential for complete structural elucidation. While a publicly available, fully assigned spectrum for this compound is not readily found in a single source, the chemical shifts of the constituent N-acetylglucosamine residues are well-documented, allowing for structural confirmation.

Biological Activity and Signaling Pathways

This compound is recognized as a Microbe-Associated Molecular Pattern (MAMP), which can elicit immune responses in plants.

Plant Immunity

The perception of chitin oligosaccharides by plant cell surface receptors triggers a signaling cascade known as PAMP-Triggered Immunity (PTI).

In Arabidopsis thaliana, the LysM receptor-like kinase CERK1 is a key component of the chitin receptor complex. The binding of chitin oligosaccharides to this receptor complex initiates a series of intracellular events.

Caption: Plant immune signaling pathway initiated by this compound.

The initial signaling events include an influx of calcium ions (Ca²⁺) into the cytosol and the production of reactive oxygen species (ROS) by NADPH oxidases.[13][14] These early signals then activate a mitogen-activated protein kinase (MAPK) cascade, which ultimately leads to the transcriptional reprogramming of defense-related genes.[15][16]

Potential in Mammalian Systems

The biological activities of this compound in mammalian cells are an active area of research. While specific signaling pathways are still being elucidated, chitooligosaccharides have been shown to possess various properties, including anti-inflammatory, antioxidant, and antitumor effects. Further research is needed to understand the precise molecular mechanisms underlying these activities.

Conclusion

This compound is a bioactive oligosaccharide with significant potential in various fields. Its availability from abundant natural sources like crustacean and fungal biomass, coupled with advancements in enzymatic production and purification methods, makes it an attractive molecule for further research and development. Understanding its role in plant immunity provides a basis for its application as a biopesticide or plant defense elicitor in agriculture. The exploration of its activities in mammalian systems may open new avenues for therapeutic interventions. This guide provides a foundational understanding for researchers and professionals to delve deeper into the science and application of this promising molecule.

References

- 1. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0239840) [np-mrd.org]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. A two-step fermentation process for efficient production of penta-N-acetyl-chitopentaose in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemo-enzymatic synthesis of allyl penta-N-acetyl-chitopentaose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concise synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside and its inhibition effect on chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]

- 13. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Biological Function of Penta-N-acetylchitopentaose in Fungi: A Technical Guide

Abstract

Penta-N-acetylchitopentaose, a chitin pentamer, represents a molecule of significant biological interest at the interface of fungal biology and host-pathogen interactions. While its role as a Microbe-Associated Molecular Pattern (MAMP) in triggering immune responses in plants and mammals is well-documented, its endogenous functions within the fungal kingdom are less understood and represent an emerging field of research. This technical guide synthesizes the current knowledge on this compound, focusing on its established roles in mediating interactions with host organisms and exploring its potential, yet largely putative, functions as an endogenous signaling molecule in fungal development and communication. We provide a comprehensive overview of the relevant signaling pathways, quantitative data from related studies, and detailed experimental protocols to facilitate further research into this fascinating molecule.

Introduction to Chitin Oligomers in Fungal Biology

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a fundamental component of the fungal cell wall, providing structural integrity and rigidity.[1][2] During cell wall synthesis, remodeling, and degradation—as well as through the action of host chitinases during infection—chitin is broken down into soluble chitin oligomers (COs) of varying lengths.[3][4] These oligomers, including this compound (also referred to as CO5), are not merely inert byproducts. They are bioactive molecules that can be perceived by both fungi and their hosts. While the perception of COs by plants and animals is a cornerstone of anti-fungal immunity, there is growing evidence that fungi themselves may utilize these molecules for intercellular communication and to regulate key developmental processes such as morphogenesis.[5]

The Exogenous Role: this compound in Fungal-Host Interactions

The most extensively studied role of this compound and other COs is as elicitors of host immune responses.

Perception by Host Receptors

In plants, COs are recognized by plasma membrane-bound receptor-like kinases (RLKs) that contain extracellular Lysin Motif (LysM) domains.[3][6][7] These receptors, such as CERK1 in Arabidopsis thaliana, can bind directly to chitin fragments, initiating a signaling cascade that leads to MAMP-triggered immunity (MTI).[7][8] This response involves the production of reactive oxygen species (ROS), the activation of defense-related genes, and the synthesis of antimicrobial compounds to thwart fungal invasion.[9][10]

In mammals, the innate immune receptor Toll-like receptor 2 (TLR2) has been identified as a primary sensor for fungal chitin oligomers.[11] Notably, studies using defined-length oligomers have shown a size-dependent activation of TLR2. Chitin chains of six or more GlcNAc units are immunologically active, whereas oligomers of five or fewer subunits, such as this compound, are inactive or may even act as antagonists to this signaling pathway.[11]

Fungal Counter-Strategies to Evade Host Detection

Fungi have evolved sophisticated mechanisms to evade recognition by host chitin receptors. These strategies often involve modifying or sequestering COs in the apoplastic space:

-

LysM Effectors: Pathogenic fungi secrete LysM-containing effector proteins that have a high affinity for chitin oligomers.[5][9] These effectors act as molecular sponges, binding to COs and preventing them from reaching and activating host receptors.[12]

-

Chitin Deacetylases: Some fungi secrete chitin deacetylases, enzymes that convert chitin oligomers into their deacetylated counterparts, chitosan oligomers. This modification prevents recognition by host LysM receptors, which are specific to the acetylated form.

Potential Endogenous Functions of this compound in Fungi

While the role of COs as MAMPs is clear, their function as endogenous signals for the fungi that produce them is an area of active investigation. The evidence, while often indirect or based on related molecules, points towards significant roles in regulating fungal physiology.

Regulation of Fungal Morphogenesis

There is compelling evidence that chitin-derived molecules can act as autocrine or paracrine signals to regulate fungal development. Lipo-chitooligosaccharides (LCOs), which consist of a short chitin backbone (typically 3-5 GlcNAc units) with an attached fatty acid, are produced by a wide range of fungi.[5] These molecules are hypothesized to function as signaling molecules regulating processes like hyphal branching and spore germination.[5] For example, specific LCOs have been identified as endogenous signals that regulate lateral branching in the filamentous fungus Aspergillus fumigatus. Given that this compound forms the backbone of these signaling molecules, it is plausible that unmodified COs could also play a role in modulating fungal morphology. Studies on Clonostachys rosea have shown that two of its LysM effectors are involved in regulating germination and mycelial growth, suggesting a mechanism for perceiving such signals.[5]

Putative Fungal Receptors for Chitin Oligomers

The perception of endogenous CO signals would require specific fungal receptors. The most probable candidates are fungal proteins containing LysM domains. In contrast to the secreted LysM effectors used for hiding chitin from hosts, fungi also possess membrane-bound LysM proteins that could function as receptor-like kinases, analogous to those found in plants.[5] The binding of this compound or other COs to such a receptor could initiate an intracellular signaling cascade, leading to changes in gene expression and fungal development.

Hypothetical Signaling Pathway for CO-Mediated Morphogenesis

Based on the available evidence, a hypothetical signaling pathway for this compound in regulating fungal morphogenesis can be proposed. This model integrates the concepts of LysM-mediated perception and downstream signaling cascades known to be involved in fungal development.

This proposed pathway suggests that binding of this compound to a fungal LysM receptor activates a MAP kinase cascade, a common signaling module in fungi.[1] This leads to the activation of transcription factors that regulate the expression of genes involved in cell wall synthesis and morphogenesis, ultimately resulting in developmental changes.

Quantitative Data on Chitooligosaccharide Effects

Direct quantitative data for the effects of pure this compound on fungal processes is scarce in the literature. Most studies have utilized mixtures of COs or focused on their effects on plants or mammalian cells. The following tables summarize relevant data from studies on closely related molecules to provide a basis for future comparative studies.

Table 1: Effect of Chitin Oligomers on Host Immune Response

| Organism/Cell Line | Chitin Oligomer | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human Monocyte-derived Macrophages | Hexamer (CO6) and longer | 10 µg/mL | Induction of TNF and IL-6 release | [11] |

| Human Monocyte-derived Macrophages | Pentamer (CO5) and shorter | 10 µg/mL | No significant induction of TNF or IL-6 | [11] |

| Arabidopsis thaliana seedlings | Heptamer (CO7) | 1 µM | Induction of defense gene expression | [6] |

| Hop suspension cells | Hexamer (CO6) | 1 µM | Strong production of Reactive Oxygen Species (ROS) |[12] |

Table 2: Binding Affinity of Fungal LysM Effectors to Chitin Oligomers

| Fungal Protein | Ligand | Binding Affinity (Kd) | Method | Reference |

|---|---|---|---|---|

| VnaChtBP (Verticillium nonalfalfae) | Hexamer (CO6) | ~0.4 µM | Surface Plasmon Resonance | [12] |

| RiSLM (Rhizophagus irregularis) | Chitin Oligomers | High Affinity (not quantified) | In vitro binding assays |[9] |

Experimental Protocols

To facilitate research on the biological function of this compound in fungi, this section provides detailed methodologies for key experiments.

Workflow for Testing CO5 Effects on Fungi

Fungal Germination and Morphogenesis Assay

This protocol is designed to quantitatively assess the impact of this compound on fungal spore germination and hyphal development.

-

Preparation of Spore Suspension:

-

Grow the fungal species of interest on a suitable solid medium (e.g., Potato Dextrose Agar) until sporulation is abundant.

-

Harvest spores by gently flooding the plate with sterile water containing 0.01% Tween 80 and scraping the surface with a sterile loop.

-

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

-

Wash the spores twice by centrifugation and resuspension in sterile water.

-

Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 105 spores/mL in a liquid growth medium (e.g., Potato Dextrose Broth).

-

-

Treatment Application:

-

Prepare a stock solution of sterile this compound.

-

In a 96-well microtiter plate, add the spore suspension to wells containing serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a control well with sterile water instead of the CO5 solution.

-

Incubate the plate at the optimal growth temperature for the fungus.

-

-

Microscopic Analysis:

-

At defined time points (e.g., 6, 12, 24 hours), observe the spores under a light microscope.

-

Germination Rate: For at least 100 spores per replicate, count the number of germinated versus non-germinated spores. A spore is considered germinated when the germ tube length is equal to or greater than the spore diameter.

-

Hyphal Morphology: Capture images and use image analysis software (e.g., ImageJ) to measure hyphal length and count the number of branching points per unit of hyphal length.

-

Chitin-Binding Assay

This protocol determines if a purified fungal protein (e.g., a putative LysM receptor) can bind to chitin oligomers.[13][14]

-

Protein Immobilization:

-

Purify the His-tagged protein of interest using standard chromatography methods.

-

Bind the purified protein to HIS-Select nickel affinity gel in a micro-spin column.

-

-

Binding Reaction:

-

Prepare a solution containing a mixture of chitin oligomers, including this compound, at a known concentration (e.g., 0.5 mg/mL).

-

Pass the chitin oligomer solution through the column containing the immobilized protein. Collect the flow-through.

-

Wash the column with a binding buffer to remove any unbound oligomers.

-

-

Analysis:

-

Analyze the composition and concentration of chitin oligomers in the flow-through fraction using High-Performance Liquid Chromatography (HPLC).

-

A reduction in the concentration of this compound in the flow-through compared to the initial solution indicates binding to the immobilized protein.

-

Gene Expression Analysis by qRT-PCR

This protocol measures changes in the expression of target genes (e.g., chitin synthases, transcription factors) in response to this compound.

-

Fungal Culture and Treatment:

-

Grow the fungus in liquid culture to the desired developmental stage (e.g., early log phase).

-

Add this compound to the culture at the desired final concentration. Grow a parallel culture with sterile water as a control.

-

Incubate for a short period (e.g., 30, 60, 120 minutes) to capture early transcriptional responses.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the mycelium by filtration and immediately freeze it in liquid nitrogen.

-

Extract total RNA using a suitable kit or protocol (e.g., TRIzol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design primers specific to your genes of interest and a reference gene (e.g., actin, GAPDH) for normalization.

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.

-

Conclusion and Future Perspectives

The biological role of this compound is multifaceted. While its function as a MAMP in triggering host immunity is well-established, its endogenous role within fungi is a compelling frontier in mycology. Current evidence, largely from studies on related LCOs and mixed COs, strongly suggests that these molecules are not merely structural debris but likely function as sophisticated signals that regulate fungal growth, development, and possibly intercellular communication. The lack of direct evidence for this compound as an autocrine or paracrine signal in fungi highlights a significant gap in our knowledge.

Future research should focus on:

-

Identifying and characterizing fungal LysM receptors that specifically bind this compound and other short-chain COs.

-

Elucidating the downstream signaling cascades that are activated upon CO perception in fungi.

-

Conducting comprehensive transcriptomic and proteomic analyses of fungi treated with defined-length COs to understand the global cellular response.

-

Investigating the potential for COs to act as quorum-sensing molecules , influencing population-level behaviors in fungi.

By addressing these questions, researchers can uncover a new layer of regulatory control in the fungal kingdom, which could provide novel targets for the development of antifungal agents and offer new strategies for manipulating fungal behavior in industrial and agricultural settings.

References

- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]

- 3. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chitin and chitin-related compounds in plant–fungal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asset.library.wisc.edu [asset.library.wisc.edu]

- 6. Role of LysM receptors in chitin-triggered plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A lysin motif effector subverts chitin-triggered immunity to facilitate arbuscular mycorrhizal symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The fungal ligand chitin directly binds TLR2 and triggers inflammation dependent on oligomer size - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. Suppression of Chitin-Triggered Immunity by a New Fungal Chitin-Binding Effector Resulting from Alternative Splicing of a Chitin Deacetylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Penta-N-acetylchitopentaose: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose is a fully N-acetylated chitin oligomer composed of five N-acetylglucosamine units. As a derivative of chitin, the second most abundant polysaccharide in nature, it has garnered significant interest for its biological activities, particularly its potential as an anti-inflammatory agent. This technical guide provides an in-depth overview of the core anti-inflammatory properties of this compound and its closely related, fully N-acetylated chitooligosaccharide (NACOS) analogues. We will delve into its modulatory effects on key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes quantitative data on its impact on cytokine production, details the experimental protocols for assessing its activity, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Chitin, a polymer of N-acetylglucosamine, and its derivatives have emerged as promising biomaterials with a wide range of applications in medicine and pharmacology.[1] Among these, chitin oligomers, and specifically the fully N-acetylated forms like this compound, are of particular interest due to their enhanced solubility and distinct biological activities compared to the parent polymer.[2] The inflammatory response, a critical component of the innate immune system, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases. Key signaling pathways, including the MAPK and NF-κB cascades, are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, and IL-1β).[[“]][4]

Recent studies have highlighted the potential of fully N-acetylated chitooligosaccharides (NACOS) to modulate these inflammatory responses. This guide will focus on the current understanding of how these molecules, with this compound as a prime example, exert their anti-inflammatory effects, providing a valuable resource for researchers in the field.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H67N5O26 | [5] |

| Molecular Weight | 1033.98 g/mol | [5] |

| Appearance | White to almost white solid | [5] |

| Solubility | Soluble in water | [5] |

| Melting Point | 285-295°C (decomposes) | [5] |

Anti-Inflammatory Activity and Mechanism of Action

This compound and related NACOS have been shown to exert anti-inflammatory effects by modulating the expression and secretion of key pro-inflammatory cytokines. This is achieved through the regulation of the MAPK and NF-κB signaling pathways.

Downregulation of Pro-Inflammatory Cytokine Production

Studies on fully N-acetylated chitooligosaccharides (NACOS) have demonstrated their ability to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokine genes in macrophage cell lines, such as RAW264.7.[6] The data below is from a study on NACOS with varying degrees of polymerization (DP), and serves as a strong proxy for the activity of this compound (DP=5).

Table 1: Effect of Fully N-Acetylated Chitooligosaccharides (NACOS) on LPS-Induced Pro-Inflammatory Cytokine mRNA Expression in RAW264.7 Macrophages

| Treatment (Concentration) | Relative TNF-α mRNA Expression (Fold Change) | Relative IL-6 mRNA Expression (Fold Change) | Relative IL-1β mRNA Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | ~15 | ~350 | ~25 |

| LPS + NACOS (DP2, 100 µg/mL) | ~5 | ~150 | ~10 |

| LPS + NACOS (DP3, 100 µg/mL) | ~4 | ~120 | ~8 |

| LPS + NACOS (DP4, 100 µg/mL) | ~3 | ~100 | ~7 |

| LPS + NACOS (DP5, 100 µg/mL) | ~3 | ~90 | ~6 |

| LPS + NACOS (DP6, 100 µg/mL) | ~2.5 | ~80 | ~5 |

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[6]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] NACOS have been shown to inhibit this process by reducing the phosphorylation of IκBα and the p65 subunit.[6]

Table 2: Effect of Fully N-Acetylated Chitooligosaccharides (NACOS) on LPS-Induced Phosphorylation of IκBα and NF-κB p65 in RAW264.7 Macrophages

| Treatment (Concentration) | Relative Phospho-IκBα Levels (Fold Change) | Relative Phospho-p65 Levels (Fold Change) |

| Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | ~4.5 | ~3.0 |

| LPS + NACOS (DP5, 100 µg/mL) | ~1.5 | ~1.2 |

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[6]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK1/2, and JNK, is another critical signaling cascade in the inflammatory response. Phagocytosis of N-acetyl-d-glucosamine polymer (chitin) particles by macrophages has been shown to result in the phosphorylation of p38, Erk1/2, and JNK.[2] While quantitative dose-response data for soluble this compound is still emerging, it is hypothesized that it similarly modulates this pathway to regulate inflammatory gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).

Quantification of Cytokine Production by ELISA

-

Sample Collection: After treatment, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance is read at 450 nm using a microplate reader, and the cytokine concentrations in the samples are interpolated from the standard curve.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

RT-qPCR: The relative mRNA expression levels of TNF-α, IL-6, and IL-1β are quantified by RT-qPCR using a SYBR Green-based assay. The expression of a housekeeping gene (e.g., β-actin) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Table 3: Example Primer Sequences for RT-qPCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| TNF-α | GGTGCCTATGTCTCAGCCTCTT | GCCATAGAACTGATGAGAGGGAG |

| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG |

| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |

| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |

Western Blot Analysis of Signaling Proteins

-

Cell Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p38, ERK1/2, JNK, IκBα, and p65.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion and Future Directions

This compound and related fully N-acetylated chitooligosaccharides represent a promising class of molecules for the development of novel anti-inflammatory therapeutics. Their ability to downregulate the production of key pro-inflammatory cytokines through the modulation of the NF-κB and MAPK signaling pathways provides a strong rationale for their further investigation.

Future research should focus on:

-

Elucidating the precise dose-response relationships of this compound in various inflammatory models.

-

Identifying the specific cell surface receptors that mediate its anti-inflammatory effects.

-

Evaluating its efficacy and safety in in vivo models of inflammatory diseases.

-

Exploring its potential as an adjunct therapy to existing anti-inflammatory drugs.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this compound in the management of inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Phagocytosis of N-acetyl-D-glucosamine particles, a Th1 adjuvant, by RAW 264.7 cells results in MAPK activation and TNF-alpha, but not IL-10, production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages [mdpi.com]

- 7. An Overview of the Protective Effects of Chitosan and Acetylated Chitosan Oligosaccharides against Neuronal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Penta-N-acetylchitopentaose in Plant-Microbe Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose, a chitin oligomer, is a potent microbe-associated molecular pattern (MAMP) that plays a crucial role in initiating the plant's innate immune response, known as pattern-triggered immunity (PTI). This technical guide provides an in-depth analysis of the perception and signaling cascade triggered by this compound in plants. It details the key receptors involved, the downstream signaling pathways, and the subsequent induction of defense mechanisms. Furthermore, this guide presents quantitative data on these interactions, detailed experimental protocols for their study, and visual representations of the core biological processes to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction: Chitin Oligomers as Sentinels of Microbial Presence

Plants are constantly exposed to a myriad of microorganisms, including pathogens and beneficial symbionts. To distinguish between friend and foe, plants have evolved a sophisticated innate immune system that recognizes conserved microbial molecules, termed microbe-associated molecular patterns (MAMPs).[1][2] Chitin, a polymer of N-acetylglucosamine, is a major component of fungal cell walls and is absent in plants, making it an effective MAMP.[3][4] During microbial colonization, plant-secreted chitinases can degrade fungal cell walls, releasing chitin fragments of varying lengths.[5] Among these, this compound ((GlcNAc)₅) and other short-chain chitin oligomers are potent elicitors of plant defense responses.[6][7] This recognition event is a critical first step in a signaling cascade that leads to the activation of a broad spectrum of defense mechanisms, ultimately enhancing the plant's resistance to pathogens.[4][8] Interestingly, structurally related lipo-chitooligosaccharides, known as Nod factors, are utilized by symbiotic rhizobia to initiate nodulation in legumes, highlighting the evolutionary conservation of this recognition system for both pathogenic and symbiotic interactions.[9]

Perception of this compound at the Cell Surface

The perception of chitin oligomers in plants is primarily mediated by a complex of Lysin Motif (LysM) receptor-like kinases (RLKs) and receptor-like proteins (RLPs) located at the plasma membrane. In the model plant Arabidopsis thaliana, the key players in this recognition process are CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), also known as LysM-RLK1, and LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5).[10][11]

While CERK1 was initially identified as a critical component for chitin signaling, it exhibits a relatively low binding affinity for chitin oligomers.[3][11] Subsequent research has revealed that LYK5 is the primary high-affinity chitin receptor in Arabidopsis.[10][11][12] Upon binding to chitin oligomers like this compound, LYK5 forms a heterodimeric complex with CERK1.[10][11] This ligand-induced association is essential for the activation of the intracellular kinase domain of CERK1, which then initiates downstream signaling.[10][11] While LYK5 possesses a kinase-like domain, it is thought to be inactive and its primary role is in chitin binding and presenting it to CERK1.

Quantitative Data on Receptor-Ligand Interactions

The binding affinity of chitin oligomers to their receptors is a key determinant of the sensitivity of the plant's perception system. Isothermal titration calorimetry (ITC) is a powerful technique to measure these interactions. While specific data for this compound is limited, studies with longer-chain oligomers provide valuable insights into the binding affinities.

| Ligand | Receptor | Dissociation Constant (Kd) | Method | Reference |

| Chitooctaose ((GlcNAc)₈) | AtLYK5 | 1.6 µM | ITC | [3] |

| Chitooctaose ((GlcNAc)₈) | AtCERK1 | ~45 µM | ITC | [13] |

Note: The binding affinity often increases with the degree of polymerization of the chitin oligomer. The data for chitooctaose suggests a significantly higher affinity of LYK5 for chitin oligomers compared to CERK1.

Downstream Signaling Cascade

The formation of the chitin-LYK5-CERK1 receptor complex triggers a rapid and complex intracellular signaling cascade, leading to the activation of defense responses. Key events in this cascade include the production of reactive oxygen species (ROS), activation of a mitogen-activated protein kinase (MAPK) cascade, and large-scale transcriptional reprogramming.

Reactive Oxygen Species (ROS) Burst

One of the earliest responses to chitin perception is a rapid and transient production of ROS, primarily in the form of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), in the apoplast.[14][15] This "oxidative burst" is mediated by plasma membrane-localized NADPH oxidases, such as RBOHD in Arabidopsis.[16] The ROS produced act as signaling molecules to activate downstream defense responses and may also have direct antimicrobial effects.[14] The intensity and duration of the ROS burst are dependent on the concentration of the chitin elicitor.

Mitogen-Activated Protein Kinase (MAPK) Cascade

The activation of MAPK cascades is a central signaling module in plant immunity.[3][6] Upon chitin perception, the activated CERK1 kinase phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), such as PBL27.[17] These RLCKs then phosphorylate and activate a MAPK kinase kinase (MAPKKK), initiating a phosphorylation relay through a MAPKK and finally a MAPK.[9] In Arabidopsis, the MAPKKK5-MKK4/5-MPK3/6 cascade is a key pathway activated by chitin.[9] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, to regulate gene expression and other defense responses.[17]

Transcriptional Reprogramming

The chitin-induced signaling cascade culminates in a massive reprogramming of gene expression, with the upregulation of hundreds of defense-related genes.[7][18] These include genes encoding:

-

Pathogenesis-related (PR) proteins: Such as chitinases and glucanases, which can directly degrade pathogen cell walls.

-

Phytoalexin biosynthesis enzymes: Phytoalexins are low molecular weight antimicrobial compounds.[19][20]

-

Cell wall reinforcement proteins: To strengthen the physical barrier against pathogen ingress.

-

Signaling components: To amplify and regulate the immune response.

The induction of these genes is crucial for establishing a broad-spectrum and durable resistance to pathogens.

This compound in Symbiotic Interactions

Interestingly, the perception of chitin-related molecules is not limited to pathogenic contexts. In legume-rhizobia symbiosis, rhizobia produce lipo-chitooligosaccharides (LCOs), known as Nod factors, which are structurally similar to chitin oligomers.[9] These Nod factors are perceived by a different set of LysM-RLKs, leading to the initiation of the nodulation program and the establishment of a nitrogen-fixing symbiosis.[9] This highlights the remarkable ability of plants to fine-tune their responses to structurally similar molecules, enabling them to distinguish between beneficial and harmful microbes.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Burst

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs upon elicitation with this compound.[11][21]

Materials:

-

Plant leaves (e.g., Arabidopsis thaliana)

-

This compound stock solution

-

Luminol solution

-

Horseradish peroxidase (HRP) solution

-

96-well white microplate

-

Luminometer

Procedure:

-

Excise leaf discs (e.g., 4 mm diameter) from healthy, mature leaves.

-

Float the leaf discs in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

-

The next day, transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water.

-

Prepare the reaction solution containing luminol and HRP.

-

Just before measurement, add the this compound to the reaction solution to the desired final concentration.

-

Replace the water in each well with 100 µL of the final reaction mix.

-

Immediately place the plate in a luminometer and measure chemiluminescence over a time course (e.g., 60 minutes).

MAPK Activation Assay

This protocol outlines the detection of MAPK activation by immunoblotting using an antibody that specifically recognizes the phosphorylated (active) form of MAPKs.[3][6]

Materials:

-

Plant seedlings or cell cultures

-

This compound solution

-

Protein extraction buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibody (e.g., anti-phospho-p44/42 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Treat plant material with this compound for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Immediately freeze the samples in liquid nitrogen to stop all enzymatic activity.

-

Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated MAPKs.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an appropriate imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol describes the quantification of the expression of defense-related genes in response to this compound treatment.[2][22]

Materials:

-

Plant material treated with this compound

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

Treat plant material with different concentrations of this compound for a specific duration (e.g., 1, 3, 6, 24 hours).

-

Extract total RNA from the samples.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reactions containing cDNA, SYBR Green master mix, and gene-specific primers.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable reference gene.

Visualizing the Molecular Interactions

Signaling Pathway of Chitin Perception

Caption: Chitin signaling pathway in plants.

Experimental Workflow for Studying Chitin-Induced Responses

Caption: General workflow for analyzing plant responses to chitopentaose.

Conclusion and Future Directions

This compound and other chitin oligomers are fundamental to our understanding of plant-microbe interactions. Their recognition by specific LysM receptors initiates a well-orchestrated signaling cascade that is central to plant innate immunity. A deeper understanding of this pathway holds significant promise for the development of novel strategies to enhance crop resilience. Future research should focus on elucidating the precise structural basis of chitin oligomer binding to the receptor complex, identifying additional downstream signaling components, and exploring the potential of synthetic chitin derivatives as potent and specific plant immune stimulants. For drug development professionals, targeting components of this pathway could lead to the creation of new fungicides or plant health-promoting agents. The continued investigation into the role of this compound will undoubtedly pave the way for innovative solutions in agriculture and plant biotechnology.

References

- 1. Kinetic and mechanistic studies of p38α MAP kinase phosphorylation by MKK6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]

- 5. Figures and data in The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 | eLife [elifesciences.org]

- 6. The Lysin Motif Receptor-like Kinase (LysM-RLK) CERK1 Is a Major Chitin-binding Protein in Arabidopsis thaliana and Subject to Chitin-induced Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-Chain Chitin Oligomers: Promoters of Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-EPMC4356144 - The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1. - OmicsDI [omicsdi.org]

- 9. researchgate.net [researchgate.net]

- 10. Fungal dual-domain LysM effectors undergo chitin-induced intermolecular, and not intramolecular, dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [rex.libraries.wsu.edu]

- 12. A secreted LysM effector protects fungal hyphae through chitin-dependent homodimer polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Peroxidase-dependent apoplastic oxidative burst in Arabidopsis required for pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New insights into the functional roles of reactive oxygen species during embryo sac development and fertilization in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. New perspectives on YTHDF2 O-GlcNAc modification in the pathogenesis of intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. berthold.com [berthold.com]

- 22. frontiersin.org [frontiersin.org]

Unraveling the Defense Cascade: A Technical Guide to the Elicitor Action of Penta-N-acetylchitopentaose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose, a chitin oligosaccharide, is a potent Microbe-Associated Molecular Pattern (MAMP) that triggers a sophisticated innate immune response in plants. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an elicitor. It details the signaling cascade from plasma membrane reception to the transcriptional reprogramming of defense-related genes. This document summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and visualizes the complex signaling networks and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers in plant biology, pathology, and professionals in the development of novel crop protection strategies.

Introduction

Plants have evolved intricate surveillance systems to detect potential pathogens and initiate timely defense responses. A key component of this system is the recognition of conserved microbial molecules, known as MAMPs. Chitin, a major structural component of fungal cell walls, and its oligosaccharide fragments are well-characterized MAMPs. Among these, this compound ((GlcNAc)₅) has been shown to be a potent elicitor of plant defense responses. Understanding the precise mechanism by which this compound activates this defense cascade is crucial for the development of new bio-pesticides and strategies to enhance crop resilience. This guide will dissect the molecular events that constitute the plant's response to this important elicitor.

The Signaling Pathway of this compound

The perception of this compound at the cell surface initiates a rapid and coordinated signaling cascade, leading to the activation of a broad spectrum of defense responses. This pathway can be broadly divided into three stages: perception, signal transduction, and downstream defense activation.

Perception at the Plasma Membrane

The initial recognition of this compound occurs at the plasma membrane and is mediated by a complex of Lysin Motif Receptor-Like Kinases (LysM-RLKs). In the model plant Arabidopsis thaliana, the primary receptor for chitin oligosaccharides is CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), also known as LysM RLK1.[1] While direct binding affinity data for this compound is not extensively available, studies on similar chitin oligomers suggest that the extracellular LysM domains of CERK1 are responsible for ligand binding.[1][2] It is believed that upon binding, CERK1 forms a receptor complex with other LysM-containing proteins, such as CHITIN ELICITOR BINDING PROTEIN (CEBiP) in rice, to initiate downstream signaling.[1] The binding affinity of chitin oligomers to these receptors is typically in the low micromolar to nanomolar range.[1] For instance, the dissociation constant (Kd) of the LysM RLK1 ectodomain to chitin beads has been measured at approximately 82 nM.[2]

Signal Transduction: The MAPK Cascade

Upon ligand binding and receptor complex formation, the intracellular kinase domain of CERK1 becomes activated, triggering a phosphorylation cascade. A key downstream signaling pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade. This universally conserved signaling module in eukaryotes consists of three sequentially activated kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).

In the context of chitin signaling, the activated CERK1 phosphorylates a Receptor-Like Cytoplasmic Kinase (RLCK), such as PBL27 in Arabidopsis. PBL27, in turn, phosphorylates and activates a MAPKKK, for instance, MAPKKK5. This initiates the sequential phosphorylation of a MAPKK (e.g., MKK4/MKK5) and finally a MAPK (e.g., MPK3/MPK6). The activation of this MAPK cascade is a central event in transducing the elicitor signal from the plasma membrane to the nucleus.

Downstream Defense Activation

The activated MAPKs phosphorylate a variety of downstream targets, including transcription factors, leading to a massive transcriptional reprogramming of the plant cell. This results in the expression of a suite of defense-related genes.

One of the earliest responses following elicitor perception is a rapid and transient production of reactive oxygen species (ROS), often referred to as the "oxidative burst." This is primarily mediated by the activation of plasma membrane-localized NADPH oxidases, such as RBOHD. The generated ROS, including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), act as signaling molecules to further amplify the defense response and also have direct antimicrobial properties.

Activated MAPKs translocate to the nucleus where they phosphorylate and activate specific transcription factors. Two major families of transcription factors implicated in chitin-induced defense signaling are the WRKY and Ethylene Response Factor (ERF) families.[3][4] These transcription factors bind to specific cis-acting elements (e.g., W-box for WRKYs, GCC-box for ERFs) in the promoters of defense-related genes, thereby activating their transcription.[5][6]

The activation of transcription factors leads to the upregulation of a large number of defense-related genes. These include:

-

Pathogenesis-Related (PR) genes: Such as those encoding chitinases and β-1,3-glucanases, which can directly degrade fungal cell walls.

-

Phytoalexin biosynthesis genes: Phytoalexins are low molecular weight antimicrobial compounds. Genes encoding key enzymes in their biosynthetic pathways, such as Phenylalanine Ammonia-Lyase (PAL), are induced.[7]

-

Genes involved in cell wall reinforcement: Lignin biosynthesis and callose deposition are enhanced to create physical barriers against pathogen invasion.

Quantitative Data on Elicitor Activity

The following tables summarize available quantitative data on the elicitor activity of chitin oligosaccharides, including this compound where specified. It is important to note that much of the detailed quantitative analysis has been performed with mixtures of chitin oligomers or with longer-chain oligomers.

Table 1: Receptor Binding Affinity of Chitin Oligomers

| Ligand | Receptor/Protein | Plant Species | Method | Dissociation Constant (Kd) | Reference |

| Chitin Beads | LysM RLK1 (CERK1) ectodomain | Arabidopsis thaliana | Fluorescence Microscopy | ~82 nM | [2] |

| Chitotetraose | AtCERK1 | Arabidopsis thaliana | Computational Modeling | -9.2 kcal/mol (binding affinity) | [1] |

| Chitotetraose | AtLYK4 | Arabidopsis thaliana | Computational Modeling | -8.6 kcal/mol (binding affinity) | [1] |

Table 2: Induction of Defense Responses by Chitin Oligomers

| Elicitor | Response Measured | Plant System | Concentration | Fold Induction / Activity | Time Point | Reference |

| Chitosan | CaLOX gene expression | Chilli Pepper (susceptible) | 1000 µg/mL | ~4-fold | Not specified | [8] |

| Chitosan | CaCaM1 gene expression | Chilli Pepper (resistant) | 1000 µg/mL | ~3.5-fold | Not specified | [8] |

| Chitosan | Phenylalanine Ammonia-Lyase (PAL) Activity | Mulberry | Not specified | Up to 4-fold increase | Not specified | [9] |

| Chitosan | Chitinase Activity | Pepper | Not specified | Rapidly expressed | Post-infection | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound.

Receptor-Ligand Binding Assay

Objective: To determine the binding affinity of this compound to its receptor, CERK1.

Methodology:

-

Protein Expression and Purification: The extracellular domain of CERK1 is expressed as a fusion protein (e.g., with GFP or a FLAG-tag) in a suitable expression system (e.g., yeast or insect cells) and purified using affinity chromatography.

-

Preparation of Chitin-conjugated Beads: this compound is chemically coupled to agarose or magnetic beads.

-

Binding Reaction: The purified receptor protein is incubated with the chitin-conjugated beads in a binding buffer (e.g., PBS with 0.1% Tween 20) for 1-2 hours at 4°C with gentle rotation.

-

Washing: The beads are washed several times with the binding buffer to remove unbound protein.

-

Elution and Detection: The bound protein is eluted from the beads using a high salt buffer or by boiling in SDS-PAGE sample buffer. The amount of bound protein is quantified by Western blotting using an antibody against the fusion tag or by measuring the fluorescence of the GFP tag.

-

Determination of Kd: To determine the dissociation constant (Kd), saturation binding experiments are performed by incubating a fixed amount of chitin-conjugated beads with increasing concentrations of the purified receptor protein. The amount of bound protein is plotted against the concentration of free protein, and the Kd is calculated by fitting the data to a one-site binding model.

MAP Kinase Activity Assay

Objective: To measure the activation of MAP kinases in response to this compound treatment.

Methodology:

-

Plant Material and Treatment: Plant seedlings or cell suspension cultures are treated with a solution of this compound (e.g., 10 µM) or a mock solution for various time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Total proteins are extracted from the treated plant material using a buffer containing protease and phosphatase inhibitors.

-

Immunoblot Analysis:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST).

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated (active) form of the target MAPK (e.g., anti-p44/42 MAPK antibody).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescence substrate and visualized using an imaging system.

-

The membrane is then stripped and re-probed with an antibody against the total MAPK protein as a loading control.

-

Reactive Oxygen Species (ROS) Measurement

Objective: To quantify the production of ROS in plant tissues upon treatment with this compound.

Methodology:

-

Plant Material and Treatment: Leaf discs or cell suspension cultures are placed in a 96-well plate.

-

Luminol-based Assay:

-

A reaction solution containing luminol and horseradish peroxidase (HRP) is added to each well.

-

This compound is added to the wells to initiate the reaction.

-

The chemiluminescence produced by the reaction of H₂O₂ with luminol is immediately measured over time using a luminometer.

-

The total ROS production is calculated by integrating the luminescence signal over the measurement period.

-

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To quantify the transcript levels of defense-related genes in response to this compound.

Methodology:

-

Plant Material and Treatment: Plant seedlings are treated with this compound for different durations (e.g., 0, 1, 3, 6, 12 hours).

-